Cas no 2228159-67-7 (2,2-dimethyl-1-(3-phenoxyphenyl)cyclopropylmethanamine)

2,2-Dimethyl-1-(3-phenoxyphenyl)cyclopropylmethanamine is a cyclopropylmethanamine derivative featuring a phenoxyphenyl substituent, which contributes to its unique structural and chemical properties. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its rigid cyclopropane ring, which can influence molecular conformation and biological activity. The presence of the dimethyl and phenoxyphenyl groups enhances steric and electronic effects, potentially improving stability and selectivity in applications such as ligand design or intermediate synthesis. Its well-defined structure allows for precise modifications, making it a valuable building block for developing specialized compounds in medicinal chemistry and material science.
2,2-dimethyl-1-(3-phenoxyphenyl)cyclopropylmethanamine structure
2228159-67-7 structure
Product name:2,2-dimethyl-1-(3-phenoxyphenyl)cyclopropylmethanamine
CAS No:2228159-67-7
MF:C18H21NO
Molecular Weight:267.365444898605
CID:6235265
PubChem ID:165881798

2,2-dimethyl-1-(3-phenoxyphenyl)cyclopropylmethanamine 化学的及び物理的性質

名前と識別子

    • 2,2-dimethyl-1-(3-phenoxyphenyl)cyclopropylmethanamine
    • [2,2-dimethyl-1-(3-phenoxyphenyl)cyclopropyl]methanamine
    • 2228159-67-7
    • EN300-1863271
    • インチ: 1S/C18H21NO/c1-17(2)12-18(17,13-19)14-7-6-10-16(11-14)20-15-8-4-3-5-9-15/h3-11H,12-13,19H2,1-2H3
    • InChIKey: XCUOZZVSDJVFTR-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1)C1=CC=CC(=C1)C1(CN)CC1(C)C

計算された属性

  • 精确分子量: 267.162314293g/mol
  • 同位素质量: 267.162314293g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 334
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.2Ų
  • XLogP3: 3.9

2,2-dimethyl-1-(3-phenoxyphenyl)cyclopropylmethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1863271-0.1g
[2,2-dimethyl-1-(3-phenoxyphenyl)cyclopropyl]methanamine
2228159-67-7
0.1g
$1183.0 2023-09-18
Enamine
EN300-1863271-1.0g
[2,2-dimethyl-1-(3-phenoxyphenyl)cyclopropyl]methanamine
2228159-67-7
1g
$1343.0 2023-05-26
Enamine
EN300-1863271-0.05g
[2,2-dimethyl-1-(3-phenoxyphenyl)cyclopropyl]methanamine
2228159-67-7
0.05g
$1129.0 2023-09-18
Enamine
EN300-1863271-0.25g
[2,2-dimethyl-1-(3-phenoxyphenyl)cyclopropyl]methanamine
2228159-67-7
0.25g
$1235.0 2023-09-18
Enamine
EN300-1863271-0.5g
[2,2-dimethyl-1-(3-phenoxyphenyl)cyclopropyl]methanamine
2228159-67-7
0.5g
$1289.0 2023-09-18
Enamine
EN300-1863271-10.0g
[2,2-dimethyl-1-(3-phenoxyphenyl)cyclopropyl]methanamine
2228159-67-7
10g
$5774.0 2023-05-26
Enamine
EN300-1863271-10g
[2,2-dimethyl-1-(3-phenoxyphenyl)cyclopropyl]methanamine
2228159-67-7
10g
$5774.0 2023-09-18
Enamine
EN300-1863271-1g
[2,2-dimethyl-1-(3-phenoxyphenyl)cyclopropyl]methanamine
2228159-67-7
1g
$1343.0 2023-09-18
Enamine
EN300-1863271-5g
[2,2-dimethyl-1-(3-phenoxyphenyl)cyclopropyl]methanamine
2228159-67-7
5g
$3894.0 2023-09-18
Enamine
EN300-1863271-2.5g
[2,2-dimethyl-1-(3-phenoxyphenyl)cyclopropyl]methanamine
2228159-67-7
2.5g
$2631.0 2023-09-18

2,2-dimethyl-1-(3-phenoxyphenyl)cyclopropylmethanamine 関連文献

2,2-dimethyl-1-(3-phenoxyphenyl)cyclopropylmethanamineに関する追加情報

Comprehensive Overview of 2,2-dimethyl-1-(3-phenoxyphenyl)cyclopropylmethanamine (CAS No. 2228159-67-7)

In the realm of organic chemistry and pharmaceutical research, 2,2-dimethyl-1-(3-phenoxyphenyl)cyclopropylmethanamine (CAS No. 2228159-67-7) has garnered significant attention due to its unique structural properties and potential applications. This compound, characterized by its cyclopropylmethanamine core and phenoxyphenyl substituent, is a subject of interest for researchers exploring novel bioactive molecules. Its molecular architecture, featuring a dimethyl-substituted cyclopropane ring, offers intriguing possibilities for drug design and material science.

The 2,2-dimethyl-1-(3-phenoxyphenyl)cyclopropylmethanamine structure is particularly notable for its stereochemical complexity, which can influence its interaction with biological targets. Recent studies highlight its potential role in modulating neurotransmitter systems, making it a candidate for neurological research. Users searching for "cyclopropylmethanamine derivatives" or "phenoxyphenyl compounds in drug discovery" will find this molecule relevant, as it aligns with trending topics in precision medicine and small-molecule therapeutics.

From a synthetic perspective, the preparation of CAS No. 2228159-67-7 involves multi-step organic transformations, often leveraging cross-coupling reactions and cyclopropanation techniques. These methods are frequently discussed in forums focusing on green chemistry and sustainable synthesis, addressing user queries like "how to optimize cyclopropane ring formation." The compound's stability under various conditions also makes it a valuable reference in discussions about structural robustness in medicinal chemistry.

In the context of AI-driven drug discovery, 2,2-dimethyl-1-(3-phenoxyphenyl)cyclopropylmethanamine has been flagged in computational screenings for its ligand efficiency and binding affinity predictions. This resonates with searches such as "machine learning in compound prioritization," reflecting the growing intersection of cheminformatics and artificial intelligence. Researchers are also investigating its metabolic pathways, a hot topic in ADME (Absorption, Distribution, Metabolism, Excretion) studies.

Beyond pharmaceuticals, this compound's aromatic and aliphatic hybrid structure sparks interest in material science, particularly for polymeric applications or surface modification agents. Queries like "phenoxyphenyl-based materials for coatings" or "cyclopropyl derivatives in nanotechnology" underscore its versatility. Its thermal and chemical stability further positions it as a candidate for high-performance materials, aligning with industry demands for durable and lightweight composites.

Regulatory and safety profiles of CAS No. 2228159-67-7 are frequently updated in chemical databases, addressing user concerns about "compound toxicity screening" and "REACH compliance." While not classified as hazardous, its handling guidelines emphasize standard laboratory precautions, a topic often searched by industrial chemists and academic researchers.

In summary, 2,2-dimethyl-1-(3-phenoxyphenyl)cyclopropylmethanamine represents a multifaceted compound with applications spanning drug development, materials engineering, and computational chemistry. Its relevance to trending search terms like "innovative heterocyclic compounds" and "sustainable chemical synthesis" ensures its prominence in both scientific literature and industry discussions.

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